

# Spectroscopic Analysis of 2-Bromo-1,3-dinitrobenzene: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-1,3-dinitrobenzene	
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This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Bromo-1,3-dinitrobenzene** (CAS No. 4185-79-9), a key intermediate in the synthesis of various pharmaceuticals and dyes. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **2-Bromo-1,3-dinitrobenzene**.

# Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (Solvent:

CDCl3, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.6 - 8.8	Doublet	~8.0	2H	H-4, H-6
~7.8 - 8.0	Triplet	~8.0	1H	H-5





Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent:

CDCl<sub>3</sub>. Reference: TMS)

Chemical Shift (δ, ppm)	Assignment
~148 - 150	C-1, C-3 (C-NO <sub>2</sub> )
~135 - 137	C-5
~128 - 130	C-4, C-6
~120 - 122	C-2 (C-Br)

**Table 3: Predicted Kev IR Absorption Bands** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium-Weak	Aromatic C-H Stretch
1550 - 1530	Strong	Asymmetric NO <sub>2</sub> Stretch.[1][2]
1350 - 1330	Strong	Symmetric NO <sub>2</sub> Stretch.[1][2]
~1600, ~1470	Medium	Aromatic C=C Stretch
~850	Medium	C-N Stretch.[3]
900 - 675	Strong	C-H Out-of-Plane Bend
~1050	Medium	C-Br Stretch

# **Table 4: Predicted Mass Spectrometry (Electron Ionization) Data**



m/z	Relative Intensity	Assignment
247/249	High	[M] <sup>+</sup> (Molecular ion, bromine isotopes)
201/203	Medium	[M - NO <sub>2</sub> ]+
171/173	Medium	[M - NO <sub>2</sub> - NO] <sup>+</sup>
122	Medium	[M - Br - NO <sub>2</sub> ]+
75	High	[C <sub>6</sub> H <sub>3</sub> ]+

## **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data discussed.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **2-Bromo-1,3-dinitrobenzene** would be prepared by dissolving approximately 10-20 mg of the solid in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For <sup>13</sup>C NMR, a proton-decoupled spectrum would be acquired to simplify the signals to singlets for each unique carbon atom.

#### Infrared (IR) Spectroscopy

For a solid sample like **2-Bromo-1,3-dinitrobenzene**, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is a common and straightforward method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

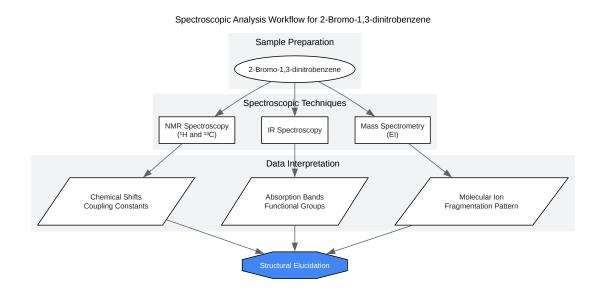
### **Mass Spectrometry (MS)**



Electron Ionization (EI) mass spectrometry is a suitable technique for a relatively small and thermally stable organic molecule like **2-Bromo-1,3-dinitrobenzene**. The sample would be introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

#### **Visualizations**

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathways.





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Caption: Workflow for the spectroscopic analysis of **2-Bromo-1,3-dinitrobenzene**.

Predicted NMR Signals for 2-Bromo-1,3-dinitrobenzene

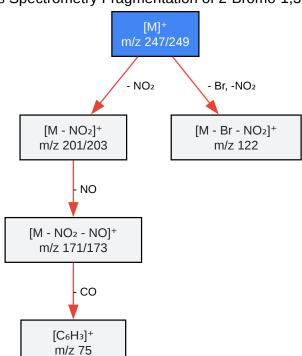
Predicted <sup>1</sup>H NMR Signals

H-4, H-6 ~8.6-8.8 ppm (d) H-5 ~7.8-8.0 ppm (t)

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Caption: Predicted <sup>1</sup>H NMR assignments for **2-Bromo-1,3-dinitrobenzene**.





Predicted Mass Spectrometry Fragmentation of 2-Bromo-1,3-dinitrobenzene

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Caption: Predicted electron ionization fragmentation pathway.

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